molecular formula C21H17FN2O5S B2404488 3-fluoro-4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 921897-87-2

3-fluoro-4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No. B2404488
M. Wt: 428.43
InChI Key: RLXLVDDYJFLKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H17FN2O5S and its molecular weight is 428.43. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Application

The compound 3-fluoro-4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exhibits potential in photodynamic therapy, particularly as a Type II photosensitizer for treating cancer. Its properties like good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation are valuable for this application (Pişkin, Canpolat, & Öztürk, 2020).

Organocatalysis in Medicinal Chemistry

This compound is also important in the field of medicinal chemistry, particularly in organocatalytic asymmetric Mannich reactions. It facilitates the formation of various seven-member cyclic amines containing chiral tetrasubstituted C‒F stereocenters, useful in drug development (Li, Lin, & Du, 2019).

Anticancer Agent Synthesis

Further, it plays a role in the synthesis of aminothiazole-paeonol derivatives, which have shown high anticancer potential, particularly against human gastric adenocarcinoma and colorectal adenocarcinoma. Certain derivatives of this compound demonstrated significant inhibitory activity, outperforming traditional drugs like 5-fluorouracil in specific assays (Tsai et al., 2016).

properties

IUPAC Name

3-fluoro-4-methoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O5S/c1-12-3-6-20-17(9-12)23-21(25)15-10-13(4-7-18(15)29-20)24-30(26,27)14-5-8-19(28-2)16(22)11-14/h3-11,24H,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXLVDDYJFLKST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)F)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

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